molecular formula C13H18N2 B12284948 rac4-AminoDeprenyl-d3

rac4-AminoDeprenyl-d3

Cat. No.: B12284948
M. Wt: 202.30 g/mol
InChI Key: XXFSWRABMGXENS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac4-AminoDeprenyl-d3 typically involves the introduction of deuterium atoms into the 4-AminoDeprenyl molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: rac4-AminoDeprenyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

rac4-AminoDeprenyl-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of rac4-AminoDeprenyl-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetics and dynamics, making it a valuable tool in drug development and research .

Comparison with Similar Compounds

  • 4-AminoDeprenyl
  • Deprenyl (Selegiline)
  • Deuterated analogs of other amines

Comparison: rac4-AminoDeprenyl-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in applications requiring high stability and precision, such as in NMR spectroscopy and metabolic studies .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-[2-[methyl(prop-2-ynyl)amino]propyl]aniline

InChI

InChI=1S/C13H18N2/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10,14H2,2-3H3

InChI Key

XXFSWRABMGXENS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)N)N(C)CC#C

Origin of Product

United States

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